molecular formula C5H14ClN B1203266 Ethyltrimethylammonium chloride CAS No. 27697-51-4

Ethyltrimethylammonium chloride

Cat. No.: B1203266
CAS No.: 27697-51-4
M. Wt: 123.62 g/mol
InChI Key: UXYBXUYUKHUNOM-UHFFFAOYSA-M
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Description

Ethyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C6H16ClN. It is a colorless to pale yellow liquid that is highly soluble in water. This compound is known for its antimicrobial properties and is widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltrimethylammonium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of trimethylamine with ethyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The reaction can be represented as follows:

N(CH3)3+C2H5ClN(CH3)3C2H5Cl\text{N(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{N(CH}_3\text{)}_3\text{C}_2\text{H}_5\text{Cl} N(CH3​)3​+C2​H5​Cl→N(CH3​)3​C2​H5​Cl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trimethylamine and ethyl chloride are continuously fed into the reactor. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase-transfer catalysis, where it facilitates the transfer of reactants between different phases.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of ethyltrimethylammonium hydroxide.

    Phase-Transfer Catalysis: It is used as a phase-transfer catalyst in various organic reactions, including alkylation and nucleophilic substitution reactions.

Major Products Formed:

    Ethyltrimethylammonium Hydroxide: Formed through the reaction with hydroxide ions.

    Alkylated Products: Formed in phase-transfer catalysis reactions.

Scientific Research Applications

Ethyltrimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

    Biology: Due to its antimicrobial properties, it is used in the formulation of disinfectants and antiseptics.

    Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent in medical devices.

    Industry: It is used in the production of surfactants, fabric softeners, and as an antistatic agent in various industrial processes.

Mechanism of Action

The antimicrobial activity of ethyltrimethylammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell lysis. This mechanism makes it effective against a wide range of bacteria and fungi.

Comparison with Similar Compounds

    Benzyltrimethylammonium Chloride: Similar in structure but contains a benzyl group instead of an ethyl group.

    Tetraethylammonium Chloride: Contains four ethyl groups attached to the nitrogen atom.

    Cetyltrimethylammonium Chloride: Contains a long alkyl chain (cetyl group) attached to the nitrogen atom.

Uniqueness: Ethyltrimethylammonium chloride is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective phase-transfer catalyst and antimicrobial agent. Its relatively simple structure allows for easy synthesis and versatile applications in various fields.

Properties

IUPAC Name

ethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N.ClH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYBXUYUKHUNOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15302-88-2 (Parent)
Record name Ethanaminium, N,N,N-trimethyl-, chloride (1:1)
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DSSTOX Substance ID

DTXSID40885398
Record name Ethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Molecular Weight

123.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanaminium, N,N,N-trimethyl-, chloride (1:1)
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CAS No.

27697-51-4
Record name Ethanaminium, N,N,N-trimethyl-, chloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanaminium, N,N,N-trimethyl-, chloride (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027697514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Record name Ethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name Ethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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